Mercury(II) methanesulfonate

Description

Significance in Contemporary Inorganic and Organometallic Chemistry

In the realm of inorganic chemistry, mercury(II) methanesulfonate (B1217627) serves as a precursor and a reagent in the synthesis of other mercury-containing compounds. Its high solubility in aqueous solutions is a notable characteristic. researchgate.net The methanesulfonate anion is considered weakly coordinating, which can influence the reactivity of the mercury(II) cation in solution. rsc.org

The significance of mercury(II) methanesulfonate in organometallic chemistry is highlighted by its application in specific synthetic transformations. Organomercury compounds, in general, are valuable reagents and intermediates in organic synthesis. thieme-connect.de this compound is utilized in reactions such as alkoxymercuration-demercuration of alkenes, providing a route to functionalized organic molecules. acs.org It has also been employed to facilitate the cyclization of certain organic intermediates. orgsyn.org For instance, it is used in the cyclization of β-hydroxy thiol esters to form β-lactones, a reaction of interest in synthetic organic chemistry. orgsyn.org

Overview of Unique Chemical Attributes Conferring Research Interest

The research interest in this compound stems from a combination of its physical and chemical properties. A key attribute is its high solubility in water, which is significantly greater than that of mercury(II) sulfate. researchgate.netrsc.org This high solubility allows for the preparation of concentrated solutions of mercury(II) ions, which can be advantageous in various chemical processes. rsc.org

The methanesulfonate anion itself is known for its high stability towards both hydrolysis and oxidation. rsc.org This stability ensures that the anion does not typically interfere with reactions involving the mercury(II) cation. The compound's utility in organometallic reactions is further enhanced by the electrophilic nature of the mercury(II) center, which can activate unsaturated organic molecules like alkenes towards nucleophilic attack. libretexts.org

General methods for the synthesis of metal methanesulfonates, which are applicable to the preparation of this compound, include the reaction of methanesulfonic acid with the corresponding metal carbonate, oxide, or hydroxide (B78521). rsc.org Another approach involves the anodic dissolution of the metal in methanesulfonic acid. rsc.org It can also be synthesized by the reaction of a metal chloride with methanesulfonic acid, followed by the removal of hydrochloric acid. rsc.org

Contextualization within the Broader Field of Metal Methanesulfonate Chemistry

This compound is a member of the broader class of metal methanesulfonates. These salts have gained increasing interest as alternatives to other metal salts, such as sulfates and chlorides, in various applications. rsc.org The high solubility of many metal methanesulfonates is a shared and often advantageous property. rsc.org For several metals, including mercury(II), the solubility of the methanesulfonate salt is markedly higher than the corresponding sulfate. researchgate.netrsc.org

The field of metal methanesulfonate chemistry is driven by the desirable properties of the methanesulfonate anion, including its electrochemical stability and the high solubility it imparts to its salts. rsc.org This has led to their use in areas such as electroplating and as catalysts. rsc.org While some metal methanesulfonates, like those of tin(II), are used extensively in industrial applications, the use of this compound is more specialized due to the toxicological considerations associated with mercury. rsc.orggoogleapis.com Nevertheless, its unique reactivity ensures its continued role in specific synthetic applications within research and development. acs.orgorgsyn.org

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | Hg(CH₃SO₃)₂ |

| Appearance | White solid (typical) |

| Solubility in Water | High researchgate.net |

Aqueous Solubility Comparison

| Compound | Aqueous Solubility (mol dm⁻¹, 22 °C) |

| This compound | 1.81 researchgate.net |

| Mercury(II) Sulfate | 0.00 researchgate.net |

| Mercury(II) Chloride | 0.24 researchgate.net |

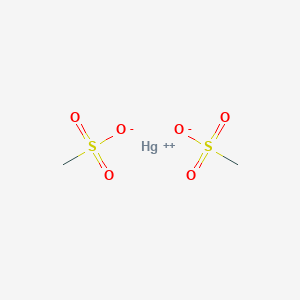

Structure

3D Structure of Parent

Properties

IUPAC Name |

mercury(2+);methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH4O3S.Hg/c2*1-5(2,3)4;/h2*1H3,(H,2,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQRAQNLVACMPX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Hg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6HgO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451088 | |

| Record name | Mercury(II) methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29526-41-8 | |

| Record name | Mercury(II) methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for Mercury Ii Methanesulfonate

Synthesis from Mercury Precursors and Methanesulfonic Acid

A primary and straightforward method for preparing mercury(II) methanesulfonate (B1217627) involves the direct reaction of a suitable mercury precursor with methanesulfonic acid (MSA). Commonly employed precursors include mercury(II) oxide, mercury(II) carbonate, and other mercury salts. The reaction with mercury(II) oxide or carbonate and methanesulfonic acid typically proceeds as a neutralization reaction, yielding mercury(II) methanesulfonate and water or carbon dioxide, respectively.

The general reaction can be represented as: HgO + 2 CH₃SO₃H → Hg(CH₃SO₃)₂ + H₂O HgCO₃ + 2 CH₃SO₃H → Hg(CH₃SO₃)₂ + H₂O + CO₂

These reactions are often carried out in an aqueous solution. The high solubility of this compound in water facilitates the reaction and subsequent purification steps. rsc.orgrsc.org Despite the straightforward nature of these reactions, they can be slow, and the surface of the mercury precursor may become passivated over time. rsc.org To mitigate this, it is advisable to use freshly prepared precursors. rsc.org

Another approach within this category is the chemical oxidation of elemental mercury in a solution of methanesulfonic acid. googleapis.com This method can be a cost-effective route for producing certain metal methanesulfonates. googleapis.com The process involves an oxidizing agent to facilitate the conversion of elemental mercury to its divalent state, which then reacts with the methanesulfonic acid.

Electrochemical Synthesis via Anodic Dissolution Processes

Electrochemical synthesis offers a clean and efficient route for the preparation of high-purity metal methanesulfonates, including this compound. rsc.org The primary method employed is the anodic dissolution of a mercury metal anode in a methanesulfonic acid electrolyte. rsc.orggoogleapis.com

In this process, an electrochemical potential is applied, causing the metallic mercury at the anode to oxidize and dissolve into the electrolyte as Hg²⁺ ions. googleapis.com These ions then combine with the methanesulfonate anions (CH₃SO₃⁻) present in the solution to form this compound. To prevent the redeposition of mercury at the cathode, a divided electrochemical cell is typically used. rsc.org An anion exchange membrane separates the anolyte and catholyte chambers, allowing the transport of methanesulfonate anions while preventing the passage of mercury cations. rsc.org

The anodic dissolution method is advantageous as it often represents the most economical commercial route for large-scale production of certain metal methanesulfonates. googleapis.com The reaction rate can be effectively controlled by adjusting the applied electrochemical potential. googleapis.com

Metathesis Reactions for Anion Exchange Synthesis

Metathesis reactions, also known as double displacement reactions, provide a versatile method for synthesizing this compound by exchanging anions with a suitable mercury salt. googleapis.comd-nb.info This approach is particularly useful when starting from a readily available mercury salt, such as mercury(II) chloride or mercury(II) nitrate (B79036).

A common strategy involves reacting a soluble mercury salt with a soluble methanesulfonate salt, where one of the resulting products is insoluble and precipitates out of the solution, driving the reaction to completion. For instance, reacting mercury(II) nitrate with a methanesulfonate salt of a cation that forms an insoluble nitrate would yield the desired this compound in the solution.

While theoretically feasible using salts like barium or strontium methanesulfonate to precipitate insoluble sulfates, the toxicity of mercury and lead compounds makes this less ideal. googleapis.com An alternative metathesis approach involves the reaction between a metal chloride and methanesulfonic acid, followed by the removal of the resulting hydrochloric acid. rsc.org However, complete removal of chloride ions can be challenging. rsc.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include temperature, reaction time, stoichiometry of reactants, and the choice of solvent.

For syntheses involving mercury precursors and methanesulfonic acid, using a slight excess of the acid can help ensure complete reaction of the precursor. rsc.org However, any excess acid must be removed during the purification stage. rsc.org The reaction temperature can influence the rate of reaction; however, for some electrochemical processes, the reaction can proceed efficiently at room temperature. researchgate.net

In electrochemical synthesis, the current density and the concentration of the electrolyte are critical variables. vjs.ac.vn Careful selection of these parameters can prevent the formation of undesired oxidation states of the metal. rsc.org For metathesis reactions, the choice of solvent is important to facilitate the precipitation of the insoluble byproduct, thereby driving the reaction towards a higher yield of the desired this compound. d-nb.info

| Parameter | Influence on Synthesis | Typical Conditions |

| Temperature | Affects reaction rate. Higher temperatures generally increase the rate but can also lead to side reactions. | Room temperature to elevated temperatures (e.g., 65°C) depending on the method. researchgate.net |

| Reactant Ratio | Stoichiometry affects reaction completion and product purity. | A slight excess of methanesulfonic acid is often used. rsc.org |

| Current Density | In electrochemical synthesis, it controls the rate of metal dissolution. | Optimized for specific cell geometry and electrolyte concentration. vjs.ac.vn |

| Solvent | Influences solubility of reactants and products, and can affect reaction pathways. | Water is a common solvent due to the high solubility of this compound. rsc.orgrsc.org |

Purification and Crystallization Techniques for Bulk Material

Following the synthesis, purification of the crude this compound is essential to obtain a high-purity product. The primary method for purification is recrystallization. rsc.orguct.ac.za This technique leverages the difference in solubility of the compound and impurities in a given solvent at different temperatures.

The general process involves dissolving the impure solid in a suitable hot solvent to create a saturated solution. uct.ac.za As the solution cools, the solubility of the this compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. uct.ac.za Water is a common solvent for the recrystallization of metal methanesulfonates. rsc.org

After crystallization, the purified crystals are separated from the solvent by filtration. uct.ac.za The crystals are then typically washed with a small amount of cold solvent to remove any remaining impurities adhering to their surface. uct.ac.za Finally, the purified crystals are dried to remove any residual solvent. uct.ac.za This can be achieved by air drying or by using a vacuum oven.

For materials synthesized via methods that may introduce specific contaminants, such as excess acid, washing the solid product with a hydrophilic organic solvent can be an effective purification step. googleapis.com In cases where insoluble impurities are present, filtration of the hot solution before cooling can remove them. uct.ac.za

Structural Elucidation and Solid State Chemistry of Mercury Ii Methanesulfonate

Single-Crystal X-ray Diffraction Analysis of Coordination Environments

The precise three-dimensional arrangement of atoms in Mercury(II) methanesulfonate (B1217627) has been elucidated through single-crystal X-ray diffraction. A study by Đorđević and colleagues in 2014 reported the synthesis and analysis of large single crystals of a hydrated form of the compound, specifically diaquabis(methanesulfonato-O)mercury(II), [Hg(CH₃SO₃)₂(H₂O)₂]n. bg.ac.rs

This analysis revealed that the crystal structure consists of a one-dimensional (1D) coordination polymer. In this polymeric chain, the mercury(II) ion is coordinated by two oxygen atoms from two different methanesulfonate groups and two oxygen atoms from two water molecules. The coordination geometry around the mercury(II) center is a distorted octahedron. The methanesulfonate anions act as bridging ligands, linking the mercury centers to form the extended polymeric chain. bg.ac.rs

Table 1: Selected Crystallographic Data for [Hg(CH₃SO₃)₂(H₂O)₂]n

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.967(2) |

| b (Å) | 12.414(3) |

| c (Å) | 10.994(3) |

| β (°) | 112.235(11) |

| Volume (ų) | 1006.5(5) |

| Z | 4 |

Data sourced from Đorđević et al., 2014. bg.ac.rs

Vibrational Spectroscopy Characterization (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable insights into the bonding and functional groups present in a molecule. For metal methanesulfonates, the vibrational modes of the methanesulfonate ion (CH₃SO₃⁻) are of particular interest.

In a general study of metal methanesulfonates, it was observed that the vibrational modes associated with the methyl group (C-H stretches and bends) are largely independent of the metal ion and coordination mode. researchgate.net However, the vibrations of the sulfonate (SO₃) group are more sensitive to the coordination environment. Specifically, in the infrared spectra, a distinction can be made between ionic (uncoordinated) and coordinated methanesulfonate ions by observing the splitting of the asymmetric S-O stretching modes. researchgate.net

For the hydrated mercury(II) methanesulfonate polymer, [Hg(CH₃SO₃)₂(H₂O)₂]n, the IR spectrum shows characteristic bands for the methanesulfonate and water ligands. bg.ac.rs The presence of coordinated water is confirmed by bands in the O-H stretching region. The coordination of the methanesulfonate group through its oxygen atoms influences the S-O vibrational frequencies compared to the free ion.

Table 2: General Infrared Absorption Regions for Methanesulfonate Compounds

| Wavenumber Range (cm⁻¹) | Assignment |

|---|---|

| 3000-2900 | C-H stretching |

| 1450-1380 | C-H bending |

| 1250-1150 | Asymmetric SO₃ stretching |

| 1060-1010 | Symmetric SO₃ stretching |

| 800-750 | C-S stretching |

| 580-500 | SO₃ bending |

Data compiled from general vibrational spectroscopy literature. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹⁹Hg NMR are the most relevant techniques.

The ¹H NMR spectrum would be expected to show a singlet for the methyl protons of the methanesulfonate anion. The chemical shift of this peak can provide information about the electronic environment of the anion.

The ¹³C NMR spectrum would similarly show a signal for the methyl carbon. A study has reported ¹³C NMR data for this compound in deuterated chloroform (B151607) (CDCl₃), which can be useful for characterizing the compound in non-aqueous media.

The most informative nucleus for this compound is ¹⁹⁹Hg, which is a spin-1/2 nucleus with a natural abundance of approximately 17%. huji.ac.il The chemical shift of ¹⁹⁹Hg is extremely sensitive to the coordination number and geometry of the mercury center, spanning a range of over 3000 ppm. huji.ac.ilunibo.it For instance, a significant difference in chemical shift is observed between tetrahedral and octahedral mercury complexes. unibo.it In the context of [Hg(CH₃SO₃)₂(H₂O)₂]n, the ¹⁹⁹Hg NMR spectrum in a suitable solvent would provide critical information about the coordination sphere of the mercury(II) ion in solution. bg.ac.rs

Table 3: General Properties of NMR Active Nuclei in this compound

| Nucleus | Spin | Natural Abundance (%) |

|---|---|---|

| ¹H | 1/2 | 99.98 |

| ¹³C | 1/2 | 1.1 |

| ¹⁹⁹Hg | 1/2 | 16.87 |

Data sourced from general NMR literature. huji.ac.il

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is used to determine the mass-to-charge ratio of ions and can provide information about the molecular weight and fragmentation of a compound. For this compound, under electron ionization (EI), the molecule would be expected to ionize and subsequently fragment.

The fragmentation pattern would likely involve the loss of methanesulfonate radicals (CH₃SO₃•) or neutral molecules like sulfur trioxide (SO₃) and methane (B114726) (CH₄). The isotopic pattern of mercury, which has several stable isotopes, would be a key feature in identifying mercury-containing fragments. Common fragmentation pathways for organometallic compounds involve the cleavage of the metal-ligand bond. In this case, the Hg-O bond would be a likely point of fragmentation.

Investigation of Polymeric and Extended Network Structures

As established by single-crystal X-ray diffraction, this compound can exist as a one-dimensional coordination polymer with the formula [Hg(CH₃SO₃)₂(H₂O)₂]n. bg.ac.rs In this structure, the methanesulfonate anions act as bidentate bridging ligands, connecting adjacent mercury(II) centers through two of their oxygen atoms. This bridging results in the formation of infinite chains extending through the crystal lattice.

The formation of such polymeric structures is a known feature of some metal methanesulfonates. googleapis.com The ability of the methanesulfonate anion to coordinate to metal centers in various modes (monodentate, bidentate, bridging) allows for the construction of diverse supramolecular architectures. researchgate.net The study of these extended networks is crucial for understanding the solid-state properties of the material.

Hydration States and Solvate Formation

The interaction of inorganic salts with solvents can lead to the formation of hydrates (with water) or other solvates. The crystallographic study by Đorđević et al. identified a dihydrate of this compound, [Hg(CH₃SO₃)₂(H₂O)₂]n, where two water molecules are directly coordinated to each mercury(II) ion. bg.ac.rs

Solution Chemistry and Coordination Dynamics of Mercury Ii Methanesulfonate

Complexation Properties with Diverse Ligand Sets

The coordination sphere of the mercury(II) ion is highly versatile, accommodating various geometries and coordination numbers depending on the nature of the interacting ligands.

Mercury(II) exhibits an exceptionally high affinity for sulfur-donor ligands, a characteristic that dominates its environmental and biological chemistry. stackexchange.com This strong interaction is a classic example of the Hard and Soft Acids and Bases (HSAB) principle, where the soft Hg²⁺ acid preferentially binds to soft sulfur bases. stackexchange.comalfa-chemistry.com

Research using techniques like Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy on mercury(II) complexes with natural organic matter has revealed that Hg²⁺ is predominantly complexed by two reduced organic sulfur groups, likely thiols (R-SH). msu.runih.govfigshare.com These complexes typically feature a linear S-Hg-S geometry with Hg-S bond distances around 2.33 Å. msu.runih.gov This two-coordination is a highly stable configuration for mercury(II) with thiolates. nih.govresearchgate.net In some cases, a third, weaker interaction with an organic sulfide (B99878) at a greater distance (2.92-3.08 Å) has been indicated. msu.runih.gov The formation of these stable Hg(II)-thiolate complexes is a critical factor in reducing the bioavailability of mercury for methylation. nih.govslu.senih.gov

Thioethers, including macrocyclic polythioethers (thiacrowns), also form stable complexes with mercury(II). alfa-chemistry.comresearchgate.net These ligands can force unusual stereochemistries on the Hg(II) center, including square planar and octahedral geometries. researchgate.net

Table 1: Coordination Details of Hg(II) with Sulfur-Donor Ligands

| Ligand Type | Typical Coordination | Hg-S Bond Distance (Å) | Reference |

| Thiols (R-S⁻) | Linear, 2-coordinate | ~2.33 | msu.runih.gov |

| Thioethers (R-S-R) | Variable (Tetrahedral, Octahedral) | Variable | researchgate.net |

| Thiacrowns | Variable (Square Planar, Octahedral) | Variable | researchgate.net |

Mercury(II) readily forms complexes with a variety of nitrogen-donor ligands, including amines, pyridines, and imines. The resulting structures can be monomeric, dimeric, or polymeric, depending on the specific ligand and the counter-anion present. nih.gov For example, reactions with (E)-N-(pyridin-2-ylmethylidene)arylamines have yielded a range of structures influenced by the halide anion. nih.gov Picolinic acid, a bidentate N,O-chelating ligand, forms a one-dimensional coordination polymer with Hg(II) in aqueous solutions and mononuclear complexes in alcoholic solutions. nih.gov

Schiff base iminopyridine ligands act as bidentate chelators, coordinating to mercury(II) through the azomethine and pyridine (B92270) nitrogen atoms to form stable complexes. iau.ir Similarly, N-methylnicotinamide coordinates to Hg(II) via its pyridine ring nitrogen, forming neutral, three-coordinate monomeric complexes with halides and pseudohalides. ias.ac.in

Halide (Cl⁻, Br⁻, I⁻) and pseudo-halide (CN⁻, SCN⁻) anions are not merely counter-ions but actively participate in the coordination sphere of mercury(II). rsc.org They can act as terminal or bridging ligands, giving rise to a vast structural diversity. nih.govmdpi.com The coordination can result in discrete monomeric or dimeric species, or extend into one-dimensional (1D) or two-dimensional (2D) coordination polymers. nih.govrsc.org For instance, with certain pyridine ligands, chloride and bromide form binuclear complexes via Hg-X-Hg bridges, while nitrate (B79036) and azide (B81097) lead to 1D polymers. nih.gov The formation of anionic complexes such as the planar [HgI₃]⁻ is also well-known. ias.ac.in In complexes with N-methylnicotinamide, cyanide and thiocyanate (B1210189) have been shown to be terminally bonded to a three-coordinate mercury(II) center. ias.ac.in

Macrocyclic ligands, such as crown ethers and calixarenes, are known for their ability to selectively bind metal ions, a phenomenon known as the macrocyclic effect. wikipedia.org Mercury(II) shows strong complexation with these types of ligands.

Crown Ethers : Thiacrown ethers (sulfur-containing crown ethers) are particularly effective at binding Hg(II) due to the high affinity of mercury for sulfur. researchgate.net Unsaturated hexathia-18-crown-6 has demonstrated very high extraction efficiency for Hg(II) from acidic solutions. nih.govosti.gov Oxygen-based crown ethers, like 18-crown-6, also form stable complexes with mercury(II). nih.govwikipedia.org

Calixarenes : These are macrocycles that can be functionalized with specific donor groups to create highly selective receptors for metal ions. researchgate.net Calix wikipedia.orgarenes functionalized with thiophosphate or triazolylpyridine groups have been designed as selective receptors and removal agents for mercury(II) from aqueous solutions. nih.govnih.gov These receptors show a high degree of selectivity for Hg(II) over other metal ions. nih.gov

Determination of Complex Stoichiometries and Stability Constants

The stoichiometry (ligand-to-metal ratio) and stability of mercury(II) complexes are quantified by their stability constants (also known as formation constants). wikipedia.orgscispace.com A high stability constant indicates a strong interaction and a high concentration of the complex at equilibrium. scispace.com These constants are crucial for predicting the speciation of mercury in a given chemical environment. researchgate.net

Various methods, including potentiometric titrations and competitive ligand exchange, are used to determine these constants. utas.edu.ausi.edu Studies on the interaction of Hg(II) with dissolved organic matter (DOM) are particularly relevant, as DOM is a primary complexing agent for mercury in natural waters. researchgate.netsi.edu The stability of these Hg-DOM complexes is largely attributed to the presence of thiol functional groups. researchgate.netsi.edu

Table 2: Selected Conditional Stability Constants (log K') for Mercury(II) Complexes

| Ligand/Complexing Agent | Log K' | Conditions | Reference |

| DOM (Hydrophobic Fraction, F1-HPoA) | 11.8 | I = 0.06, 23°C | si.edu |

| DOM (Hydrophilic Fraction, 2BS-HPiA) | 10.6 | I = 0.06, 23°C | si.edu |

| DOM (low Hg/DOM ratio) | ~23 (L/Kg) | - | researchgate.net |

| DOM (high Hg/DOM ratio) | ~11 (L/Kg) | - | researchgate.net |

| Monothiols (general) | 15-17 | Aqueous solution | utas.edu.au |

Note: Stability constants are highly dependent on conditions such as pH, ionic strength, and temperature. The values presented are conditional constants determined under specific experimental settings.

Complex formation between mercury(II) and carboxylate ligands has also been studied, indicating the formation of unidentate complexes. rsc.org The stoichiometry of complexes with ligands like picolinic acid has been shown to be dependent on the solvent, forming 1:1 polymeric chains or 1:2 mononuclear complexes. nih.gov

Solution-Phase Speciation and Equilibrium Studies

The speciation of mercury(II) ions in solution is a complex phenomenon heavily influenced by the nature of the solvent and the presence of coordinating ligands. While specific equilibrium studies for mercury(II) methanesulfonate (B1217627) are not extensively documented in publicly available literature, the behavior can be inferred from the general coordination chemistry of mercury(II) and the properties of the methanesulfonate anion.

In aqueous solutions, the mercury(II) ion, Hg²⁺, is strongly hydrated. The methanesulfonate anion (CH₃SO₃⁻), being the conjugate base of a strong acid, is a weak coordinating ligand. Consequently, in an aqueous environment, the primary species is expected to be the hydrated mercury(II) ion, [Hg(H₂O)₆]²⁺, with the methanesulfonate ions acting as counter-ions.

The equilibrium in solution can be described by the following general equation:

Hg(CH₃SO₃)₂(s) + 6H₂O(l) ⇌ [Hg(H₂O)₆]²⁺(aq) + 2CH₃SO₃⁻(aq)

However, the coordination of the methanesulfonate anion to the mercury(II) center cannot be entirely ruled out, especially in non-aqueous solvents or at high concentrations. The formation of inner-sphere complexes would be governed by the following equilibria:

[Hg(H₂O)₆]²⁺(aq) + CH₃SO₃⁻(aq) ⇌ [Hg(CH₃SO₃)(H₂O)₅]⁺(aq) + H₂O(l) [Hg(CH₃SO₃)(H₂O)₅]⁺(aq) + CH₃SO₃⁻(aq) ⇌ Hg(CH₃SO₃)₂(H₂O)₄ + H₂O(l)

The stability constants for these complexes are expected to be low due to the weak Lewis basicity of the methanesulfonate anion. Studies on other mercury(II) complexes with sulfonate-containing ligands could provide analogous data, but direct experimental determination of the formation constants for mercury(II) methanesulfonate complexes is required for a precise understanding of its solution-phase speciation.

Table 1: Expected Species of this compound in Aqueous Solution

| Species | Formula | Charge | Coordination Environment |

| Hydrated Mercury(II) Ion | [Hg(H₂O)₆]²⁺ | +2 | Octahedral |

| Monomethanesulfonato Complex | [Hg(CH₃SO₃)(H₂O)₅]⁺ | +1 | Distorted Octahedral |

| Dimethanesulfonato Complex | [Hg(CH₃SO₃)₂(H₂O)₄] | 0 | Distorted Octahedral |

Electrochemical Behavior at Dropping Mercury Electrodes and Other Electrode Surfaces

The electrochemical behavior of this compound has not been extensively reported. However, insights into its potential behavior can be drawn from studies on other mercury(II) salts. At a dropping mercury electrode (DME), the reduction of Hg(II) to elemental mercury is a well-known process.

For a solution of this compound, the expected primary electrochemical reaction at the DME would be the two-electron reduction of the hydrated mercury(II) ion:

[Hg(H₂O)₆]²⁺(aq) + 2e⁻ ⇌ Hg(l) + 6H₂O(l)

This process is generally reversible. The half-wave potential (E₁/₂) for this reduction would be dependent on the concentration of the mercury(II) species and the nature of the supporting electrolyte. The methanesulfonate anion is not expected to be electrochemically active in the typical potential window used for mercury analysis.

Cyclic voltammetry using other working electrodes, such as glassy carbon or gold, can also be employed to study the redox behavior. In such experiments, the reduction of Hg(II) to Hg(0) would be observed during the cathodic scan, and the subsequent stripping (oxidation) of the deposited mercury back to Hg(II) would be seen on the anodic scan. The peak potentials and currents would provide information about the kinetics and thermodynamics of the redox process.

A study on the electrochemical behavior of mercuric chloride in a non-coordinating electrolyte like NaClO₄ showed two reduction peaks, corresponding to the stepwise reduction of Hg²⁺ to Hg⁺ and then to Hg⁰. chemmethod.com A similar stepwise reduction might be observable for this compound under appropriate experimental conditions.

Table 2: Potential Electrochemical Parameters for this compound

| Technique | Electrode | Expected Process | Potential Information |

| Polarography | DME | [Hg(H₂O)₆]²⁺ + 2e⁻ ⇌ Hg(l) | Half-wave potential (E₁/₂) |

| Cyclic Voltammetry | Glassy Carbon | Reduction: Hg(II) → Hg(0)Oxidation: Hg(0) → Hg(II) | Cathodic and Anodic Peak Potentials (Epc, Epa) |

Solvent Effects on Coordination Geometry and Electronic Structure

The solvent plays a crucial role in determining the coordination geometry and electronic structure of mercury(II) complexes. mdpi.com The flexible coordination sphere of the mercury(II) ion allows it to adopt various geometries, from linear to tetrahedral and octahedral, depending on the steric and electronic properties of the ligands and the solvent molecules. mdpi.com

In the case of this compound, the solvent can influence the extent to which the methanesulfonate anion coordinates to the mercury(II) center.

In strongly coordinating solvents with high donor numbers (e.g., dimethyl sulfoxide (B87167) - DMSO, pyridine), the solvent molecules are likely to displace the weakly coordinating methanesulfonate anions from the primary coordination sphere. This would result in the formation of solvated mercury(II) cations, [Hg(solvent)ₙ]²⁺, with the methanesulfonate ions residing in the outer coordination sphere. The coordination number 'n' would depend on the size and shape of the solvent molecule.

In weakly coordinating solvents (e.g., acetonitrile, dichloromethane), the methanesulfonate anion is more likely to act as a ligand, leading to the formation of neutral [Hg(CH₃SO₃)₂(solvent)ₘ] complexes. In such cases, the coordination geometry around the mercury(II) ion would be influenced by the number of coordinated solvent molecules and the coordination mode of the methanesulfonate group (monodentate or bidentate).

The electronic structure of the mercury(II) center is also sensitive to the coordination environment. Changes in the coordination geometry and the nature of the coordinating atoms (oxygen from water or methanesulfonate vs. nitrogen or sulfur from other solvents/ligands) will affect the energies of the mercury-centered orbitals. Theoretical studies, such as density functional theory (DFT), can provide valuable insights into how solvent interactions modify the electronic structure and spectroscopic properties of mercury(II) complexes. For instance, the solvent can influence the length of bonds and the stability of the complexes through hydrogen bonding and other solute-solvent interactions.

Table 3: Expected Coordination Behavior of this compound in Different Solvents

| Solvent Type | Example | Expected Predominant Species | Likely Coordination Geometry |

| Strongly Coordinating (Polar Protic) | Water | [Hg(H₂O)₆]²⁺ | Octahedral |

| Strongly Coordinating (Polar Aprotic) | DMSO | [Hg(DMSO)ₙ]²⁺ | Varies with 'n' |

| Weakly Coordinating | Acetonitrile | [Hg(CH₃SO₃)₂(CH₃CN)ₘ] | Varies with 'm' |

Reactivity and Mechanistic Studies of Mercury Ii Methanesulfonate

Thermal Decomposition Pathways and Products

Studies on a range of bivalent transition metal methanesulfonates (including Mn, Fe, Co, Ni, Cu, Zn, and Cd) show that their decomposition in air typically begins at temperatures above 400°C. researchgate.netakjournals.com The final pyrolysis products for these metals at 850°C are the corresponding metal oxides. researchgate.netakjournals.com For alkali earth metals, the products can be sulfates or mixtures of sulfates and oxides. akjournals.com

Applying this analogy to mercury(II) methanesulfonate (B1217627), heating would likely lead to the breaking of the mercury-oxygen bond. Given the known thermal instability of mercury(II) oxide (HgO), which decomposes into elemental mercury and oxygen gas at temperatures around 400°C and above, a plausible decomposition pathway for mercury(II) methanesulfonate would involve the formation of mercury oxides as intermediates, followed by their subsequent decomposition to elemental mercury. wikipedia.orgbritannica.com The organic methanesulfonate group would decompose into volatile sulfur oxides (SO₂) and carbon-containing gases.

A proposed, though unconfirmed, reaction scheme is:

Hg(CH₃SO₃)₂(s) → HgO(s) + SO₂(g) + other volatile products

2HgO(s) → 2Hg(l/g) + O₂(g)

Redox Chemistry and Interconversion with other Mercury Species

The redox chemistry of this compound is dominated by the Hg²⁺ ion. It can be reduced to mercury(I) (Hg₂²⁺) or elemental mercury (Hg⁰), or exist as the stable Hg(II) species.

The Hg²⁺ ion is a reducible species. In aqueous solutions, mercury(II) can be reduced to the elemental state by various reducing agents. While the methanesulfonate anion itself is not a significant reducing agent, the Hg(II) cation from dissolved this compound can be reduced by external agents. For instance, studies have shown that Hg(II) can be reduced by the carbon dioxide radical anion (CO₂•⁻). nih.govunlp.edu.ar In environmental contexts, various organic compounds can also facilitate the reduction of Hg(II) to Hg(0). researchgate.net The reaction is a two-electron transfer:

Hg²⁺(aq) + 2e⁻ → Hg(l)

The standard electrode potential (E°) provides a quantitative measure of the thermodynamic tendency for a reduction to occur. Since methanesulfonate is a non-complexing anion, the redox potential of a this compound solution is expected to be very close to that of the hydrated Hg²⁺ ion. The key standard reduction potentials for mercury species in aqueous media at 25°C are well-established. tripod.comlibretexts.orgwikipedia.org

| Half-Reaction | Standard Potential (E°) [V] vs. SHE |

| 2Hg²⁺(aq) + 2e⁻ ⇌ Hg₂²⁺(aq) | +0.92 tripod.com |

| Hg₂²⁺(aq) + 2e⁻ ⇌ 2Hg(l) | +0.85 tripod.com |

| Hg²⁺(aq) + 2e⁻ ⇌ Hg(l) | +0.854 (calculated) |

| HgO(s) + H₂O(l) + 2e⁻ ⇌ Hg(l) + 2OH⁻(aq) | +0.0977 |

Data sourced from multiple references. tripod.comlibretexts.org

The positive standard potentials indicate that the mercury(II) ion is a relatively strong oxidizing agent and is readily reduced.

Photochemical and Radiochemical Transformations

The photochemical behavior of mercury(II) compounds often involves redox transformations initiated by the absorption of light. While specific studies on this compound are scarce, research on Hg(II) with other organic acids, such as oxalate, formate, and acetate, provides insight into potential mechanisms. researchgate.net The photolysis of Hg(II)-organic acid complexes can lead to the reduction of Hg(II) to Hg(0). researchgate.net This process is often mediated by radicals, such as the hydroperoxyl radical, generated from the photolysis of the organic component. researchgate.net

A possible mechanism involves the formation of a complex between Hg(II) and the methanesulfonate anion, which, upon absorption of UV light, undergoes an intramolecular electron transfer, leading to the reduction of mercury and the oxidation of the ligand. Another pathway could involve the photolysis of the methanesulfonate anion to produce radicals that subsequently reduce the Hg(II) ion. The presence of pyrene (B120774) has been shown to facilitate the photolysis of disulfide bonds in a system for detecting mercury(II) ions, highlighting the role of photosensitizers in mercury-related photochemistry. nih.gov

Hydrolytic Stability and Decomposition Kinetics in Aqueous Systems

When dissolved in water, this compound dissociates into the Hg²⁺ cation and methanesulfonate anions. The methanesulfonate anion is the conjugate base of a strong acid and is hydrolytically stable. The Hg²⁺ cation, however, undergoes hydrolysis, acting as an aquo-acid to form a series of hydroxo complexes. cost-nectar.eulibretexts.org This acidic behavior is due to the high charge density of the Hg²⁺ ion, which polarizes the water molecules in its hydration shell, facilitating the release of protons (H⁺).

The primary hydrolysis equilibria for the mercury(II) ion in aqueous solution are:

Hg²⁺ + H₂O ⇌ Hg(OH)⁺ + H⁺ Hg²⁺ + 2H₂O ⇌ Hg(OH)₂ + 2H⁺

The equilibrium constants for these reactions have been critically evaluated and are presented in the table below. cost-nectar.eu

| Equilibrium Reaction | log K (at 298 K, infinite dilution) |

| Hg²⁺ + H₂O ⇌ Hg(OH)⁺ + H⁺ | -3.40 ± 0.08 |

| Hg²⁺ + 2H₂O ⇌ Hg(OH)₂(aq) + 2H⁺ | -5.96 ± 0.07 |

| Hg²⁺ + 3H₂O ⇌ Hg(OH)₃⁻ + 3H⁺ | -21.1 ± 0.3 |

Source: Compiled from critical reviews. cost-nectar.eu

These data indicate that in aqueous solutions, this compound will exist as a mixture of Hg²⁺, Hg(OH)⁺, and Hg(OH)₂ depending on the pH of the solution. The kinetics of Hg(II)-assisted hydrolysis have been studied for other substrates, demonstrating the ability of the Hg²⁺ ion to accelerate hydrolytic processes by acting as an electrophile. nih.govresearchgate.netacs.orgrsc.org

Acid-Base Reactivity as a Lewis Acid

The mercury(II) ion is a classic example of a Lewis acid. ncert.nic.in A Lewis acid is defined as an electron-pair acceptor. The Hg²⁺ cation has vacant orbitals (specifically the 6s and 6p orbitals) that can readily accept electron pairs from Lewis bases (ligands) to form coordination complexes.

In this compound, the methanesulfonate anion is a very weak Lewis base. This leaves the Hg²⁺ center highly electrophilic and available to interact with stronger Lewis bases. This behavior is analogous to that of mercury(II) trifluoromethanesulfonate (B1224126) (mercury triflate), which is a powerful Lewis acid used in organic synthesis. strem.comnih.gov

This compound can therefore be expected to react with a wide variety of Lewis bases, including amines, phosphines, halides, and sulfur-containing compounds, to form stable coordination complexes. For example, its interaction with chloride ions would lead to the stepwise formation of various chlorocomplexes:

Hg²⁺ + Cl⁻ ⇌ HgCl⁺ HgCl⁺ + Cl⁻ ⇌ HgCl₂ HgCl₂ + Cl⁻ ⇌ HgCl₃⁻ HgCl₃⁻ + Cl⁻ ⇌ HgCl₄²⁻

This strong Lewis acidity is the basis for many of its applications in catalysis and organic synthesis, where it is used to activate substrates towards nucleophilic attack. gla.ac.ukarchive.orgmcmaster.ca

Applications in Advanced Chemical Synthesis and Materials Science

Precursor Role in the Synthesis of Organomercury Compounds

Mercury(II) salts are established precursors for the synthesis of organomercury compounds, which contain a direct mercury-carbon bond. chemeurope.com A primary method for creating these compounds is the direct mercuration of hydrocarbons. For instance, electron-rich aromatic rings can undergo mercuration when treated with a Mercury(II) salt, such as mercury(II) acetate. wikipedia.org This reaction involves the substitution of a hydrogen atom on the aromatic ring with a mercury-containing group. chemeurope.comwikipedia.org

While specific literature detailing the use of Mercury(II) methanesulfonate (B1217627) in these reactions is not abundant, its nature as a soluble Hg(II) salt suggests its potential applicability in similar transformations. The general reaction pathway involves the electrophilic attack of the Hg(II) species on a carbon atom, making it a versatile method for forming Hg-C bonds. Other general routes to organomercury compounds include reactions of mercury(II) salts with existing organometallic reagents like Grignard reagents or organolithium compounds. wikipedia.org

Table 1: General Methods for Organomercury Synthesis Using Hg(II) Salts

| Reaction Type | Reactants | Product Type |

| Aromatic Mercuration | Arene, Hg(II) Salt | Aryl-mercury Compound |

| Oxymercuration | Alkene, Hg(II) Salt, H₂O/ROH | β-Hydroxyalkyl-mercury Compound |

| Transmetalation | Organomagnesium/lithium, Hg(II) Halide | Dialkyl/diaryl-mercury Compound |

This table represents general reactions for Hg(II) salts; applicability may vary for Mercury(II) methanesulfonate.

Catalytic Activity and Catalyst Precursors in Organic Reactions

In the context of organic synthesis, this compound is more accurately described as a powerful reagent or reaction promoter rather than a true catalyst in the reactions documented to date. Its most notable application is in facilitating the cyclization of β-hydroxy thiol esters to form β-lactones, a transformation known as the Masamune lactonization. researchgate.net In this process, the Mercury(II) ion acts as a potent thiophile, activating the thiol ester group towards intramolecular nucleophilic attack by the hydroxyl group. This activation is stoichiometric, meaning the mercury salt is consumed during the reaction and is not regenerated in a catalytic cycle. libretexts.org

The reaction is highly effective for the synthesis of β-lactones, which are valuable intermediates in the creation of more complex molecules. libretexts.orglibretexts.org The use of this compound in this capacity highlights its role in promoting challenging chemical transformations that might otherwise require harsher conditions or yield less favorable results. wikipedia.org

Electrolyte Constituent in Specialized Electrochemical Processes

Methanesulfonic acid (MSA) and its salts are recognized for their utility as electrolytes in various electrochemical processes due to a combination of favorable properties. chemeurope.com Aqueous solutions containing metal methanesulfonates exhibit high conductivity and are capable of solubilizing a variety of metal salts. chemeurope.comresearchgate.net MSA-based electrolytes are considered functionally superior to many traditional acid electrolytes, demonstrating good stability and high conductivity, which can be better than that of hydrochloric acid or sulfuric acid. researchgate.net

This compound, as a soluble salt of MSA, can be a component in specialized electrolyte formulations. The high solubility of metal methanesulfonates and the conductivity of the resulting solutions make them suitable for electrochemical applications where efficient ion transport is crucial. chemeurope.com

Table 2: Properties of Methanesulfonic Acid (MSA) Electrolytes

| Property | Description |

| Conductivity | High ionic conductivity in aqueous solutions. researchgate.net |

| Solubility | Excellent for solubilizing metal salts. chemeurope.com |

| Stability | Exhibits good chemical and electrochemical stability. researchgate.net |

| Environmental Profile | Generally considered less toxic and more biodegradable than some alternatives like fluoroboric acid. researchgate.net |

Utility in the Development of Novel Coordination Polymers and Hybrid Materials

The Mercury(II) ion has a strong tendency to form coordination complexes with a variety of ligands, particularly those containing sulfur, nitrogen, and oxygen donor atoms. This property makes Mercury(II) salts, including the methanesulfonate, valuable precursors for the synthesis of coordination polymers and metal-organic frameworks (MOFs). rsc.orgnih.govrsc.org These materials consist of metal ions or clusters linked together by organic ligands to form one-, two-, or three-dimensional networks.

Researchers have successfully synthesized numerous mercury-based coordination polymers using various organic linkers, demonstrating diverse structural motifs. rsc.orgchemrxiv.org The choice of ligand and counter-ion (like methanesulfonate) can influence the resulting structure and properties of the polymer. These materials are of interest for applications such as ion exchange, sensing, and gas storage. rsc.orgnih.gov

In the realm of hybrid materials, Mercury(II) compounds can be incorporated into inorganic or organic matrices to create materials with combined properties. d-nb.infomdpi.com For example, mesoporous materials can be functionalized to selectively adsorb mercury ions, creating a hybrid material for environmental remediation. nih.gov The synthesis of such materials often involves techniques like the sol-gel process, where precursors are combined to form a hybrid network. mdpi.com

Applications in Advanced Synthetic Methodologies

The most prominent application of this compound in advanced synthetic methodologies is its use in the synthesis of β-lactones from β-hydroxy thiol esters. researchgate.netlibretexts.org This method is particularly valuable for producing stereochemically defined β-lactones, which are crucial building blocks for a wide array of pharmacologically important natural products. libretexts.orgslideshare.net

For example, in the total synthesis of fellutamides, which are proteasome inhibitors, a key step involves the cyclization of a β-hydroxy acid derivative to a β-lactone. This is achieved by activating the corresponding thiol ester with this compound, which facilitates the ring closure in high yield. rsc.org This transformation underscores the compound's role in enabling the construction of complex molecular architectures under relatively mild conditions. The reaction proceeds efficiently, often at room or slightly elevated temperatures, providing a reliable method for accessing these strained four-membered rings. libretexts.orgrsc.org

Environmental Chemical Pathways of Mercury Ii Methanesulfonate

Abiotic Transformation Processes in Environmental Matrices

Once dissociated in environmental waters, the Hg²⁺ ion is subject to several abiotic transformation processes that control its speciation, mobility, and eventual fate. These processes are highly dependent on the specific conditions of the environmental matrix, such as pH, redox potential (Eh), presence of dissolved organic matter (DOM), and solar irradiation.

Hydrolysis: In aqueous systems, the Hg²⁺ ion undergoes hydrolysis to form a series of hydroxyl complexes (e.g., Hg(OH)⁺, Hg(OH)₂). The extent of hydrolysis is pH-dependent, with mercuric hydroxide (B78521) species becoming more predominant as pH increases. These reactions influence the solubility and sorption behavior of mercury.

Photochemical Reactions: Sunlight plays a crucial role in the transformation of mercury species. While direct photolysis of simple inorganic mercury salts is not a primary pathway, indirect photochemical processes are significant. Dissolved organic matter can absorb sunlight and produce reactive species that reduce Hg²⁺ to volatile elemental mercury (Hg⁰). teledynelabs.com This process is a major component of the mercury cycle, contributing to the evasion of mercury from surface waters to the atmosphere. teledynelabs.com Conversely, photo-oxidation of Hg⁰ back to Hg²⁺ can also occur in atmospheric water droplets or surface waters, often mediated by radical species.

Redox Reactions: The transformation between divalent mercury (Hg²⁺) and elemental mercury (Hg⁰) is a key abiotic process. Besides photochemical reduction, Hg²⁺ can be abiotically reduced by various chemical species present in the environment, such as dissolved Fe(II). bohrium.com In anoxic environments, such as sediments, abiotic reduction can occur in the presence of certain sulfide (B99878) minerals or dissolved organic matter, although these processes can be complex and compete with biotic pathways. nelac-institute.orgunits.it These redox transformations are critical as they govern the partitioning of mercury between aquatic systems and the atmosphere.

A summary of key abiotic transformations for the Hg²⁺ ion is presented in the table below.

| Transformation Process | Reactant(s) | Key Environmental Factors | Product(s) | Significance |

| Hydrolysis | Hg²⁺, H₂O | pH | Hg(OH)⁺, Hg(OH)₂ | Affects solubility and sorption |

| Photoreduction | Hg²⁺, Dissolved Organic Matter | Sunlight (UV/Visible) | Hg⁰, Oxidized DOM | Major pathway for Hg⁰ evasion from surface waters |

| Photo-oxidation | Hg⁰, Radical Species (e.g., •OH) | Sunlight (UV) | Hg²⁺ | Contributes to Hg deposition from the atmosphere |

| Chemical Reduction | Hg²⁺, Fe²⁺, Sulfidic Minerals | Redox Potential (Eh) | Hg⁰ | Limits bioavailability of Hg²⁺ for methylation |

Chemical Speciation Changes and Biogeochemical Cycling (Focus on Chemical Fate)

The abiotic transformations of the Hg²⁺ ion are integral to its broader biogeochemical cycle. The chemical speciation of mercury—its distribution among different chemical forms—determines its toxicity, mobility, and potential for bioaccumulation. frontiersin.org The release of Hg²⁺ from mercury(II) methanesulfonate (B1217627) initiates its entry into this complex cycle.

The global mercury cycle involves dynamic exchanges between the atmosphere, terrestrial ecosystems, and aquatic environments. wikipedia.org Human activities have significantly increased the amount of mercury cycling in the biosphere. spectroscopyonline.comnih.gov

Atmospheric Transport and Deposition: Following reduction to elemental mercury (Hg⁰), it can be transported globally in the atmosphere due to its volatility and relatively long residence time. uni-bremen.de Atmospheric Hg⁰ can be oxidized back to reactive gaseous mercury (Hg²⁺), which is then removed from the atmosphere via wet and dry deposition, contaminating terrestrial and aquatic systems. uni-bremen.descilit.com

Aquatic Transformations and Methylation: In aquatic environments, deposited Hg²⁺ is the substrate for methylation, a microbial process that converts inorganic mercury into the highly toxic and bioaccumulative methylmercury (B97897) (CH₃Hg⁺). frontiersin.org This transformation is a critical concern for ecosystem and human health. While primarily a biotic process, the availability of Hg²⁺ for methylation is controlled by abiotic factors like sorption to particles and complexation with dissolved ligands. hg-nic.com

Sedimentation and Evasion: Hg²⁺ can adsorb to particulate matter and settle into sediments, where it may be buried or undergo methylation in anoxic zones. researchgate.net Concurrently, the reduction of Hg²⁺ to Hg⁰ in surface waters leads to its evasion back to the atmosphere, continuing the cycle. teledynelabs.com

Ultimately, the fate of mercury released from mercury(II) methanesulfonate is governed by these interconnected pathways. The Hg²⁺ ion will partition between dissolved complexes, sorbed phases, and undergo transformations to volatile elemental mercury or bioaccumulative methylmercury, with its ultimate sink being deep-ocean sediments. nih.gov

Analytical Methodologies for Environmental Detection and Speciation

Accurately assessing the environmental impact and fate of mercury requires sophisticated analytical techniques capable of not only detecting total mercury at trace levels but also distinguishing between its various chemical forms (speciation). scilit.comtandfonline.com

Hyphenated techniques, which couple a separation method with a sensitive detection method, are powerful tools for mercury speciation. frontiersin.org

High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS): This is one of the most widely used methods for mercury speciation in liquid samples. nih.govanalytik-jena.com HPLC separates different mercury species (e.g., Hg²⁺, CH₃Hg⁺, ethylmercury) based on their interaction with a stationary phase. The separated species are then introduced into an ICP-MS, which atomizes and ionizes the sample, allowing for highly sensitive, element-specific detection. nelac-institute.orgwur.nl This technique offers excellent sensitivity and the ability to analyze a variety of aqueous samples. frontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-based methods are primarily used for the analysis of volatile and thermally stable mercury compounds, such as methylmercury and dimethylmercury. thermofisher.com Samples typically require a derivatization step to convert non-volatile mercury species into volatile forms suitable for GC separation. oaepublish.comusu.edu The separated compounds are then identified and quantified by a mass spectrometer. GC coupled with ICP-MS (GC-ICP-MS) provides exceptional sensitivity and is a historical method of choice for organomercury analysis. nelac-institute.orgthermofisher.com

These techniques are based on the unique property of mercury to exist as a monoatomic vapor at room temperature.

Cold Vapor Atomic Absorption Spectrometry (CV-AAS): In CV-AAS, mercury ions in a sample are chemically reduced to elemental mercury (Hg⁰). teledynelabs.comhg-nic.com This vapor is then purged from the solution and carried into an absorption cell where it absorbs light from a mercury lamp at 253.7 nm. spectroscopyonline.com The amount of light absorbed is proportional to the mercury concentration. CV-AAS is a robust and widely used technique for total mercury analysis. nih.govshimadzu.com

Cold Vapor Atomic Fluorescence Spectrometry (CV-AFS): CV-AFS operates on a similar principle to CV-AAS, but instead of measuring light absorption, it measures the fluorescence emitted by mercury atoms after they are excited by a UV lamp. wikipedia.org This technique is inherently more sensitive than CV-AAS and can achieve extremely low detection limits, often in the parts-per-quadrillion range, especially when coupled with a pre-concentration step where mercury vapor is trapped on a gold amalgam. teledynelabs.comspectroscopyonline.comuni-bremen.de It is a preferred method for ultra-trace mercury analysis in environmental samples. nih.gov

Electrochemical methods offer a cost-effective and portable alternative for mercury detection. nih.gov Techniques like anodic stripping voltammetry (ASV) are highly sensitive. semanticscholar.orgnih.gov In ASV, mercury ions are first pre-concentrated by being reduced and deposited onto a working electrode (often gold). The mercury is then "stripped" from the electrode by applying a positive potential scan, which re-oxidizes the mercury and produces a current peak whose magnitude is proportional to the mercury concentration. semanticscholar.org Modifications to electrode surfaces with nanomaterials or specific ligands can enhance selectivity and sensitivity for different mercury species. bohrium.com

Thermal desorption is a technique used for the direct analysis of mercury species in solid samples like soils, sediments, and coal. nih.gov The method involves heating a sample through a programmed temperature ramp. Different mercury compounds volatilize at different characteristic temperatures. nih.gov The released mercury is then quantified, typically by atomic absorption or fluorescence. The resulting thermogram, which shows mercury release as a function of temperature, can be used to identify the different forms of mercury present in the original sample, such as elemental mercury, mercury halides, and mercury sulfide (cinnabar). units.it

A comparison of these analytical techniques is provided below.

| Technique | Principle | Typical Application | Advantages | Limitations |

| HPLC-ICP-MS | Chromatographic separation followed by mass spectrometric detection | Speciation of Hg²⁺, CH₃Hg⁺, etc., in aqueous samples | High sensitivity and specificity; robust for various matrices | High instrument cost; complex operation |

| GC-MS | Chromatographic separation of volatile species followed by MS detection | Speciation of organomercury compounds (e.g., CH₃Hg⁺) | Excellent separation efficiency for volatile species | Requires sample derivatization; not suitable for non-volatile species |

| CV-AAS | Reduction to Hg⁰ and measurement of atomic absorption | Total mercury in water, digests | Robust, reliable, relatively low cost | Lower sensitivity than CV-AFS; primarily for total Hg |

| CV-AFS | Reduction to Hg⁰ and measurement of atomic fluorescence | Ultra-trace total mercury in environmental samples | Extremely high sensitivity; wide dynamic range | Susceptible to quenching from other gases if not managed |

| Electrochemical | Pre-concentration and stripping on an electrode surface | On-site screening and lab analysis of total Hg in water | Portable, low cost, high sensitivity | Can be prone to matrix interferences; speciation can be complex |

| Thermal Desorption | Separation based on volatilization temperature from solids | Speciation of Hg in soils, sediments, solid waste | Direct analysis of solids; no sample digestion needed | Provides operational speciation; peak overlap can occur |

Theoretical and Computational Chemistry of Mercury Ii Methanesulfonate

Quantum Chemical Studies of Electronic Structure and Bonding (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and the nature of chemical bonds within a compound. For mercury(II) methanesulfonate (B1217627), these studies would focus on the interaction between the mercury(II) cation (Hg²⁺) and the methanesulfonate anions (CH₃SO₃⁻).

Detailed DFT calculations on related mercury(II) complexes reveal that the bonding is typically characterized by a significant ionic component, supplemented by covalent contributions from the interaction of mercury's vacant orbitals with ligand orbitals. In the case of mercury(II) methanesulfonate, the primary interaction involves the oxygen atoms of the sulfonate group and the Hg²⁺ ion. Studies on mercury(II) coordinated with oxygen-donating ligands, such as in hydrated mercury ions or complexes with carboxylates and other sulfonates, provide a model for this bonding. For instance, research on mercury(II) trifluoromethanesulfonate (B1224126) shows strong axial bonding between mercury and water molecules, with weaker equatorial coordination by the sulfonate oxygens. researchgate.net

DFT calculations can be used to determine key electronic and geometric parameters. These include bond lengths, bond angles, atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO). In a hypothetical Hg(CH₃SO₃)₂ molecule, the Lowest Unoccupied Molecular Orbital (LUMO) would likely be centered on the mercury ion, reflecting its Lewis acidic character. The Highest Occupied Molecular Orbital (HOMO) would primarily involve the p-orbitals of the oxygen atoms in the methanesulfonate groups. The energy gap between the HOMO and LUMO is a critical parameter that influences the compound's stability and reactivity.

Furthermore, DFT can be combined with methods like the Quantum Theory of Atoms in Molecules (QTAIM) to analyze the electron density topology. This analysis would precisely characterize the Hg-O bonds, quantifying their degree of ionicity versus covalency. It is expected that the Hg-O bonds in this compound would exhibit predominantly ionic character with a smaller degree of covalent interaction, typical for mercury(II) complexes with oxygen-based ligands.

| Parameter | Predicted Value/Characteristic | Basis of Prediction |

| Hg-O Bond Length | ~2.3 - 2.6 Å | Analogy with hydrated Hg(II) ions and Hg(II) trifluoromethanesulfonate. researchgate.net |

| Bonding Nature | Primarily ionic with some covalent character | General principles of Hg(II) coordination chemistry and DFT studies on related complexes. rsc.orgnih.gov |

| Coordination Geometry | Distorted octahedral (in hydrated form) or linear/tetrahedral (in gas phase) | Studies on various Hg(II) complexes. researchgate.netmdpi.com |

| LUMO Character | Centered on the Hg²⁺ ion (6s/6p orbitals) | DFT studies on Hg(II)-DNA complexes showing stabilization of LUMO by Hg(II) 6p orbitals. rsc.orgresearchgate.net |

| HOMO Character | Centered on oxygen atoms of the methanesulfonate ligand | General principles of ligand field theory and MO diagrams for transition metal complexes. |

Molecular Modeling of Coordination Environments and Solvation Shells

Molecular modeling, encompassing both quantum mechanics (QM) and molecular mechanics (MM), is essential for understanding the complex coordination environments and solvation structures of ions in solution. For this compound, modeling would explore how the Hg²⁺ and CH₃SO₃⁻ ions are arranged in the solid state and how they interact with solvent molecules, typically water.

Coordination Environments: In the absence of a solvent, the coordination around the Hg²⁺ ion would be determined by the packing of the methanesulfonate anions. Based on analogous mercury(II) salts, various coordination numbers and geometries are possible. In an aqueous solution, the highly polarizing Hg²⁺ ion would be strongly hydrated. Computational studies on aqueous Hg(II) species consistently show the formation of a well-defined first solvation shell. nih.govresearchgate.net Large-angle X-ray scattering (LAXS) and EXAFS studies on aqueous mercury(II) solutions suggest a distorted octahedral coordination of six water molecules, [Hg(H₂O)₆]²⁺, with an average Hg-O distance of about 2.38 Å. researchgate.net Molecular dynamics (MD) simulations based on DFT (also known as Ab Initio Molecular Dynamics, AIMD) can provide a dynamic picture of this hydration shell, showing the exchange of water molecules with the bulk solvent and fluctuations in bond lengths and angles.

Solvation Shells: The methanesulfonate anion would also be solvated, interacting with the positive ends (hydrogen atoms) of water molecules via hydrogen bonds. The complete solvation picture involves modeling the individual ion solvation shells and the ion-pairing behavior. DFT cluster studies, where the ions are surrounded by an increasing number of water molecules, can be used to calculate solvation energies and determine the structure of the first and second solvation shells. nih.govresearchgate.net These studies have shown that for Hg(II) complexes, a clathrate-like water cage can form around the central solute, and specific orbital-driven interactions between mercury and a few water molecules are crucial. nih.gov

| System | Modeling Technique | Predicted Findings |

| Aqueous Hg²⁺ Ion | AIMD, QM/MM | A dynamic, distorted octahedral [Hg(H₂O)₆]²⁺ complex is the dominant species. The first solvation shell is well-defined. researchgate.netnih.gov |

| Aqueous CH₃SO₃⁻ Ion | MD with force fields | Solvation through hydrogen bonding between sulfonate oxygens and water hydrogens. |

| Hg(CH₃SO₃)₂ in Water | DFT Cluster Calculations | Stepwise solvation energies can be calculated. Models would show solvent-separated ion pairs and contact ion pairs, where the methanesulfonate anion may displace a water molecule in the first hydration sphere of Hg²⁺. nih.govresearchgate.net |

Computational Prediction of Reactivity and Reaction Mechanisms

Computational chemistry offers powerful methodologies to predict the reactivity of this compound and to elucidate the mechanisms of its potential reactions, such as decomposition, ligand exchange, or redox processes.

Reaction Pathways: A primary reaction pathway for this compound in solution is ligand exchange, where water molecules or other available ligands compete for coordination sites on the mercury ion. The thermodynamics and kinetics of these exchange reactions can be modeled using DFT. By calculating the energies of reactants, products, and transition states, a complete energy profile for the reaction can be constructed.

Another area of interest is the thermal or photochemical decomposition of the compound. Computational methods can explore potential decomposition pathways, for example, the cleavage of the C-S or S-O bonds in the methanesulfonate anion, potentially catalyzed by the mercury ion. The anodic oxidation of the methanesulfonate anion to a methylsulfonyloxyl radical is a known process, and its mechanism could be investigated computationally. rsc.org

Computational Methodologies:

Transition State Theory (TST): Combined with DFT calculations, TST is the standard approach for calculating reaction rates. It involves locating the transition state (a first-order saddle point on the potential energy surface) that connects reactants and products.

QM/MM Simulations: For reactions in solution, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often employed. mtu.edu The reacting species (e.g., the Hg(CH₃SO₃)₂ unit and coordinating solvent molecules) are treated with a high level of QM theory, while the surrounding solvent is modeled using a less computationally expensive MM force field. This allows for the inclusion of solvent effects on the reaction profile.

Unbiased Reaction Path Search: For complex reactions where the mechanism is not known, automated methods like the Unbiased Reaction Path Search (URPS) can be used to explore the potential energy surface and identify multiple plausible reaction pathways and intermediates without initial chemical intuition. wmcsameera.com

| Reaction Type | Computational Approach | Information Gained |

| Ligand Exchange | DFT, QM/MM | Reaction energy profiles, activation barriers, rate constants, and the role of the solvent. researchgate.net |

| Thermal Decomposition | DFT, TST | Identification of the weakest bonds, elucidation of decomposition pathways, and prediction of products. |

| Redox Reactions | DFT, Solvation Models | Calculation of reduction potentials and modeling of electron transfer processes. |

Simulations of Intermolecular and Interionic Interactions

Simulations using classical molecular dynamics (MD) with parameterized force fields are the primary tool for studying intermolecular and interionic interactions in the condensed phases of this compound. These simulations can model systems containing thousands of ions and solvent molecules over nanoseconds or longer, providing insights into the structure and dynamics of liquids, solutions, and crystal lattices.

Force Field Development: A crucial first step is the development of an accurate force field. This involves parameterizing the potential energy function to reproduce experimental data or high-level quantum chemical calculations. The force field would include terms for bond stretching, angle bending, and torsional rotations within the methanesulfonate anion, as well as non-bonded interactions (van der Waals and electrostatic) between all atoms. The interaction between Hg²⁺ and other atoms is particularly critical and is dominated by strong electrostatic forces and charge-induced polarization effects.

Types of Interactions:

Ion-Ion Interactions: These are the dominant forces, characterized by the strong electrostatic attraction between the Hg²⁺ cations and the CH₃SO₃⁻ anions.

Ion-Solvent Interactions: As described in section 8.2, these involve the hydration of the ions.

Hydrogen Bonding: In the presence of water, extensive hydrogen bonding networks will exist between water molecules and between water and the sulfonate oxygen atoms. researchgate.net

MD simulations can be used to calculate various structural and dynamic properties, such as radial distribution functions (RDFs), which describe the probability of finding one particle at a certain distance from another. RDFs for Hg-O, Hg-S, and O-H pairs would reveal the detailed structure of the solution. The simulations can also predict macroscopic properties like density, viscosity, and diffusion coefficients, providing a link between molecular-level interactions and bulk behavior. researchgate.netresearchgate.net

| Interaction Type | Simulation Method | Key Insights |

| Ion-Ion | MD with force fields | Radial distribution functions showing ion pairing and aggregation. |

| Ion-Solvent | MD, QM/MM | Structure of solvation shells, coordination numbers, residence times of solvent molecules. |

| Hydrogen Bonding | MD, AIMD | Analysis of H-bond lifetimes, geometry, and network topology. researchgate.net |

| Crystal Packing | Solid-state DFT, Force-field based crystal packing simulations | Prediction of stable crystal structures (polymorphs) and lattice energies. mdpi.comresearchgate.net |

Q & A

Q. What are the standard synthetic routes for Mercury(II) methanesulfonate, and how can reaction conditions be optimized to minimize byproducts?

this compound is typically synthesized by reacting mercury(II) oxide (HgO) with methanesulfonic acid (CH₃SO₃H) under controlled conditions. The reaction follows:

To avoid hydrolysis and ensure high purity, concentrated methanesulfonic acid and inert atmospheres (e.g., nitrogen) are recommended . Optimization includes monitoring temperature (<60°C) and stoichiometric ratios to suppress side reactions, such as mercury(I) species formation.

Q. What analytical methods are most effective for assessing the purity and stability of this compound?

Key parameters include:

- Assay (Hg content) : Determined via gravimetric analysis after reduction to elemental mercury or atomic absorption spectroscopy (AAS) .

- Impurities : Chloride (Cl⁻) levels are quantified via ion chromatography, while residual solvents (e.g., water) are analyzed by Karl Fischer titration .

- Stability : Long-term storage in anhydrous, acidic conditions prevents decomposition. Accelerated stability studies under varying humidity and temperature can predict shelf life .

Q. How does this compound compare to other mercury salts (e.g., HgSO₄) in catalytic or oxidative applications?

Unlike HgSO₄, which is hygroscopic and prone to hydrolysis, Hg(CH₃SO₃)₂ offers superior solubility in polar organic solvents and stability in acidic media. This makes it preferable for electrochemical applications (e.g., mercury-catalyzed oxidations) where controlled reactivity is critical .

Advanced Research Questions

Q. What methodologies are recommended for studying the environmental fate of this compound in aquatic systems?

Advanced techniques include:

- Speciation analysis : Use EXAFS (Extended X-ray Absorption Fine Structure) to identify sulfur-mercury coordination complexes in sediments .

- Isotopic tracing : Apply Hg stable isotopes (e.g., δ²⁰²Hg) to track methylation/demethylation pathways in microbial-rich environments .

- Ecotoxicology : Combine bioaccumulation assays (e.g., using Daphnia magna) with geochemical modeling to assess trophic transfer risks .

Q. How can researchers resolve contradictions in reported toxicity data for this compound across cell lines?

Discrepancies often arise from differences in:

- Exposure protocols : Standardize incubation times (e.g., 24–48 hr) and concentrations (IC₅₀ vs. LC₅₀).

- Cell permeability : Use membrane permeability enhancers (e.g., DMSO) or compare results across epithelial vs. fibroblast models .

- Data normalization : Employ dual-luciferase assays to control for cytotoxicity-independent effects .

Q. What role does this compound play in modulating enzyme activity, particularly with Mercury(II) reductase?

this compound serves as a substrate for Mercury(II) reductase (EC 1.16.1.10), which catalyzes its reduction to Hg⁰. Experimental designs should include:

- Enzyme kinetics : Measure and using NADPH oxidation rates .

- Inhibitor screening : Test thiol-containing compounds (e.g., glutathione) for competitive inhibition .

Q. How can advanced spectroscopic techniques clarify the coordination chemistry of this compound in solution?

- NMR spectroscopy : ¹⁹⁹Hg NMR reveals solvation effects and ligand exchange dynamics in deuterated solvents .

- Raman spectroscopy : Identify Hg–S vibrational modes (∼250–300 cm⁻¹) to distinguish monomeric vs. polymeric structures .

Methodological Considerations for Data Robustness

- Weight-of-evidence approaches : Prioritize peer-reviewed datasets with documented QA/QC protocols (e.g., ISO/IEC 17025 compliance) to address uncertainties in environmental or toxicological studies .

- Controlled experimentation : Use factorial designs (e.g., response surface methodology) to isolate variables like pH, temperature, and ionic strength in synthesis or degradation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.